molecular formula C26H37N3O3 B11023793 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11023793
M. Wt: 439.6 g/mol
InChI Key: UPTVLAWVPGMZDQ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzyl group, and the attachment of the pyrrole ring. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of Pyrrole Ring: This can be done through coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C26H37N3O3/c1-31-23-9-8-21(18-24(23)32-2)20-28-16-10-22(11-17-28)27-25(30)19-26(12-4-3-5-13-26)29-14-6-7-15-29/h6-9,14-15,18,22H,3-5,10-13,16-17,19-20H2,1-2H3,(H,27,30)

InChI Key

UPTVLAWVPGMZDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3(CCCCC3)N4C=CC=C4)OC

Origin of Product

United States

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